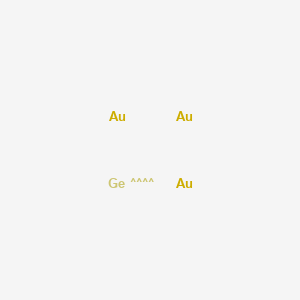![molecular formula C17H18N2O2 B14413418 (NZ)-N-[1-(4-ethoxyphenyl)-2-(2-methylphenyl)iminoethylidene]hydroxylamine](/img/structure/B14413418.png)
(NZ)-N-[1-(4-ethoxyphenyl)-2-(2-methylphenyl)iminoethylidene]hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(NZ)-N-[1-(4-ethoxyphenyl)-2-(2-methylphenyl)iminoethylidene]hydroxylamine is an organic compound characterized by its unique structure, which includes an ethoxyphenyl group and a methylphenyl group connected through an iminoethylidene linkage to a hydroxylamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (NZ)-N-[1-(4-ethoxyphenyl)-2-(2-methylphenyl)iminoethylidene]hydroxylamine typically involves the following steps:
Formation of the imine intermediate: This step involves the condensation of 4-ethoxybenzaldehyde with 2-methylaniline under acidic conditions to form the imine intermediate.
Reduction to hydroxylamine: The imine intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the hydroxylamine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: (NZ)-N-[1-(4-ethoxyphenyl)-2-(2-methylphenyl)iminoethylidene]hydroxylamine can undergo oxidation reactions to form nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form amine derivatives.
Substitution: It can participate in substitution reactions, particularly at the aromatic rings, to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Applications De Recherche Scientifique
(NZ)-N-[1-(4-ethoxyphenyl)-2-(2-methylphenyl)iminoethylidene]hydroxylamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of (NZ)-N-[1-(4-ethoxyphenyl)-2-(2-methylphenyl)iminoethylidene]hydroxylamine involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
(NZ)-N-[1-(4-methoxyphenyl)-2-(2-methylphenyl)iminoethylidene]hydroxylamine: Similar structure but with a methoxy group instead of an ethoxy group.
(NZ)-N-[1-(4-ethoxyphenyl)-2-(2-chlorophenyl)iminoethylidene]hydroxylamine: Similar structure but with a chlorophenyl group instead of a methylphenyl group.
Uniqueness
(NZ)-N-[1-(4-ethoxyphenyl)-2-(2-methylphenyl)iminoethylidene]hydroxylamine is unique due to the specific combination of ethoxyphenyl and methylphenyl groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C17H18N2O2 |
|---|---|
Poids moléculaire |
282.34 g/mol |
Nom IUPAC |
(NZ)-N-[1-(4-ethoxyphenyl)-2-(2-methylphenyl)iminoethylidene]hydroxylamine |
InChI |
InChI=1S/C17H18N2O2/c1-3-21-15-10-8-14(9-11-15)17(19-20)12-18-16-7-5-4-6-13(16)2/h4-12,20H,3H2,1-2H3/b18-12?,19-17+ |
Clé InChI |
YYZVWGYQVCFDCF-RSIGVWDUSA-N |
SMILES isomérique |
CCOC1=CC=C(C=C1)/C(=N/O)/C=NC2=CC=CC=C2C |
SMILES canonique |
CCOC1=CC=C(C=C1)C(=NO)C=NC2=CC=CC=C2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



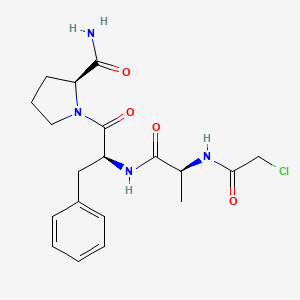
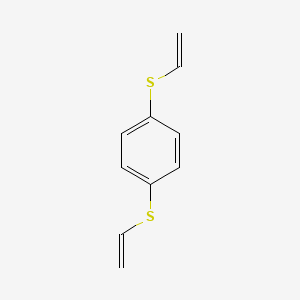
![N-Butyl-11-methyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14413349.png)
![3,4,5-Triethoxy-N-[(2-methylphenyl)carbamothioyl]benzamide](/img/structure/B14413350.png)
![3-[2-(3-Hydroxybutyl)-1,3-dioxolan-2-yl]prop-2-enoic acid](/img/structure/B14413369.png)
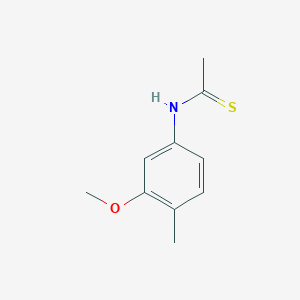

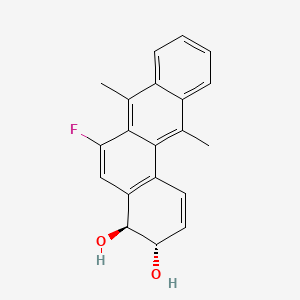

![4-(5-Ethenylbicyclo[2.2.1]heptan-2-yl)-3-methylbut-3-en-2-ol](/img/structure/B14413422.png)
